
1,1',1'',1'''-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) is a complex organic compound characterized by its multiple chlorine atoms and benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) involves multiple steps, starting with the chlorination of butane to introduce chlorine atoms at specific positions. This is followed by the attachment of chlorobenzene groups through a series of substitution reactions. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of advanced chemical reactors to manage the exothermic nature of the reactions. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove chlorine atoms or alter the structure of the benzene rings.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while substitution reactions can produce a variety of functionalized benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and benzene rings allow it to bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetrachloroethane: A chlorinated hydrocarbon with similar chlorine content but different structural properties.
1,1,1,2-Tetrachloroethane: Another chlorinated compound with distinct chemical behavior.
2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane: A compound with both chlorine and fluorine atoms, offering unique reactivity.
Uniqueness
1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) is unique due to its specific arrangement of chlorine atoms and benzene rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
66291-83-6 |
|---|---|
Molekularformel |
C28H18Cl8 |
Molekulargewicht |
638.1 g/mol |
IUPAC-Name |
1-chloro-4-[2,2,3,3-tetrachloro-1,4,4-tris(4-chlorophenyl)butyl]benzene |
InChI |
InChI=1S/C28H18Cl8/c29-21-9-1-17(2-10-21)25(18-3-11-22(30)12-4-18)27(33,34)28(35,36)26(19-5-13-23(31)14-6-19)20-7-15-24(32)16-8-20/h1-16,25-26H |
InChI-Schlüssel |
RTRIINARZXPSEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(C(C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)(Cl)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14479485.png)
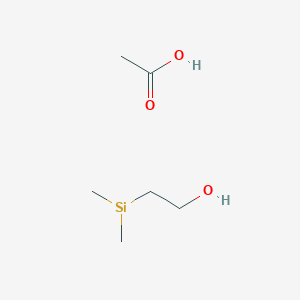
![1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate](/img/structure/B14479487.png)


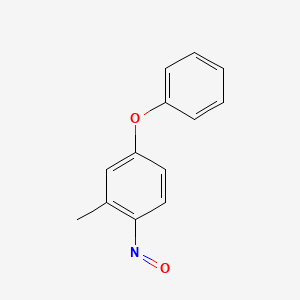
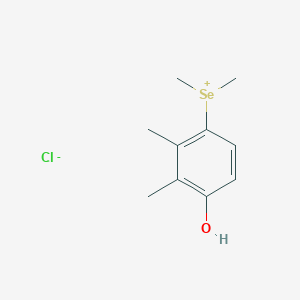

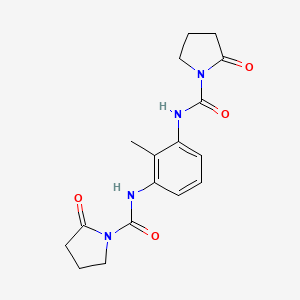
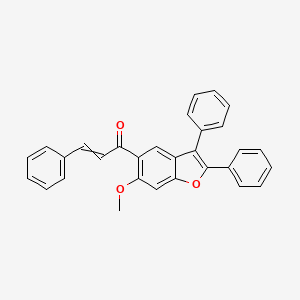
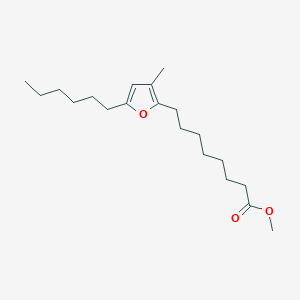
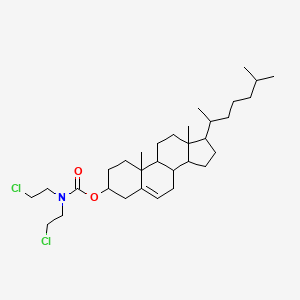
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)
